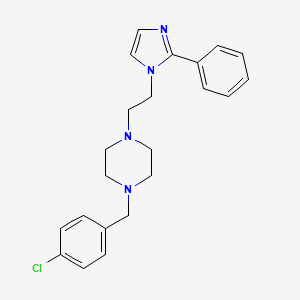

1-(4-chlorobenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-chlorobenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Applications De Recherche Scientifique

Antimicrobial Activity

A study by Rajkumar, Kamaraj, and Krishnasamy (2014) describes the synthesis of piperazine derivatives, including compounds structurally related to 1-(4-chlorobenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine. These compounds showed significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. The synthesis involved a four-component cyclocondensation, and the compounds were characterized by various spectral studies before being evaluated for in vitro antimicrobial activities (R. Rajkumar et al., 2014).

Antidiabetic Potential

In a study conducted by Le Bihan et al. (1999), a series of piperazine derivatives, including structural analogs of 1-(4-chlorobenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, were synthesized and evaluated for their antidiabetic properties. The study identified several compounds that significantly improved glucose tolerance in a rat model of type II diabetes, highlighting the potential of these compounds in diabetes management (G. Le Bihan et al., 1999).

ACAT-1 Inhibition

Shibuya et al. (2018) discovered a compound with a similar structure that acted as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), exhibiting significant selectivity over ACAT-2. This compound was found to enhance oral absorption and solubility, indicating its utility in treating diseases associated with ACAT-1 overexpression (K. Shibuya et al., 2018).

Broad-Spectrum Antimicrobial Efficacy

Gan, Fang, and Zhou (2010) synthesized azole-containing piperazine derivatives that exhibited broad-spectrum antimicrobial efficacy against various strains, demonstrating activities comparable to standard drugs like chloramphenicol and fluconazole. This suggests their potential use in treating a wide range of microbial infections (Lin-Ling Gan et al., 2010).

Mécanisme D'action

Target of Action

It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It has been found that a series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives exhibited significant effects on both allergic asthma and allergic itching

Biochemical Pathways

Given the wide range of biological activities associated with imidazole-containing compounds , it can be inferred that multiple biochemical pathways could be influenced.

Pharmacokinetics

Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution.

Result of Action

It has been found that a series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives exhibited significant effects on both allergic asthma and allergic itching . This suggests that the compound may have a modulatory effect on immune responses.

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4/c23-21-8-6-19(7-9-21)18-26-14-12-25(13-15-26)16-17-27-11-10-24-22(27)20-4-2-1-3-5-20/h1-11H,12-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSMSBPVMNFPQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2,3'-bifuran]-5-yl}methyl)-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2887125.png)

![Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2887131.png)

![2-[4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine](/img/structure/B2887136.png)

![2-(4-(methylsulfonyl)phenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2887140.png)

![2-Methyl-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2887144.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2887145.png)